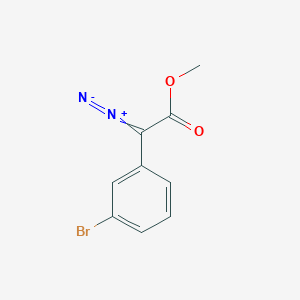

Methyl 2-(3-bromophenyl)-2-diazoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

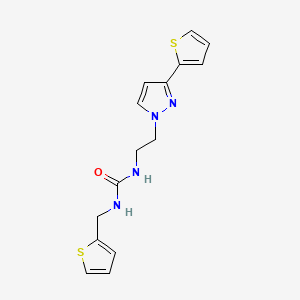

Methyl 2-(3-bromophenyl)-2-diazoacetate is a diazo compound that has been widely used in organic synthesis as a versatile reagent for the preparation of a variety of functionalized compounds. This compound has been extensively studied due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Reaction Mechanisms and Product Formation

- Methyl diazoacetate, a compound structurally similar to Methyl 2-(3-bromophenyl)-2-diazoacetate, reacts with benzyl ethers to form insertion products, showcasing its utility in organic synthesis. This process is characterized by the formation of radical pairs and subsequent product analysis, indicating potential applications in radical chemistry (Iwamura et al., 1976).

Biological Activity

- Derivatives of bromophenol, such as those produced from reactions involving methyl diazoacetate, have demonstrated inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, hinting at potential pharmacological applications (Boztaş et al., 2019).

Catalysis and CO2 Fixation

- Azo-containing Schiff base metal complexes, which can be synthesized from bromophenyl derivatives, have been used as catalysts for the conversion of CO2 into cyclic carbonates, suggesting their role in carbon capture technologies (Ikiz et al., 2015).

Cyclopropanation Processes

- Studies on cyclopropanation reactions using diazoacetates highlight the potential of such compounds in creating cyclopropane derivatives, which are valuable in various synthetic applications (Yueh & Bauld, 1997).

Intramolecular Reactions

- Intramolecular cyclopropanations of allylic and homoallylic diazoacetates using chiral catalysts reveal the versatility of diazo compounds in stereoselective synthesis (Doyle et al., 1995).

properties

IUPAC Name |

methyl 2-(3-bromophenyl)-2-diazoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-3-2-4-7(10)5-6/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDPJYRUOWEGAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=[N+]=[N-])C1=CC(=CC=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-bromophenyl)-2-diazoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-bromophenyl)-3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2961179.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetic acid](/img/structure/B2961182.png)

![4-[(2-Methylphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2961183.png)

![N-cyclopropyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2961185.png)

![(E)-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]amino thiophene-2-carboxylate](/img/structure/B2961186.png)

![6-chloro-N-[3-(propan-2-ylsulfanyl)-1H-1,2,4-triazol-5-yl]pyridine-3-carboxamide](/img/structure/B2961187.png)

![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2961193.png)